Fatostatin A is a synthetic small molecule that acts as a potent and selective inhibitor of sterol regulatory element-binding proteins (SREBPs) [, , ]. SREBPs are transcription factors that play a crucial role in regulating lipid homeostasis by controlling the expression of genes involved in cholesterol, fatty acid, and triglyceride synthesis [, ]. Fatostatin A has emerged as a valuable tool in scientific research, particularly in the fields of oncology, metabolism, and virology, due to its ability to disrupt lipid metabolism and impact various cellular processes [, , ].
This compound belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Specifically, it is a derivative of pyridine and thiazole, featuring a propyl group and a p-tolyl group. The chemical formula is with a molecular weight of approximately 375.3 g/mol. It is primarily sourced from synthetic pathways developed in pharmaceutical research aimed at targeting metabolic pathways related to cancer and obesity .
The synthesis of 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide involves several key steps:
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide participates in several notable chemical reactions:
The primary mechanism of action for 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide involves its role as an inhibitor of SREBP activation:
Experimental studies have demonstrated its efficacy in reversing progesterone resistance in endometrial carcinoma by targeting these pathways .
The physical and chemical properties of 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide include:
These properties are crucial for its application in laboratory settings and therapeutic formulations .
The applications of 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide span various fields:
The compound is systematically named as 2-(2-propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide according to IUPAC conventions, reflecting its core heterocyclic architecture. This name precisely describes the molecular structure: a thiazole ring linked at position 2 to a 2-propylpyridin-4-yl group and at position 4 to a p-tolyl (4-methylphenyl) group, forming a hydrobromide salt [1] . The compound is extensively documented under numerous synonyms across chemical and pharmacological databases, indicating its multidisciplinary significance. Key synonyms include:
Table 1: Common Synonyms and Database Identifiers
Synonym | Registry Number | Database ID |
---|---|---|
Fatostatin A Hydrobromide | 298197-04-3 | CAS Number |
Fatostatin HBr | 298197-04-3 | CAS Number |
125B11 hydrobromide | DTXSID801044314 | DSSTox Substance ID |
CHEMBL1455549 | N/A | ChEMBL ID |
4-[4-(4-methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide | 298197-04-3 | CAS Number |
These aliases arise from research contexts (e.g., Fatostatin reflects its role in lipid metabolism inhibition) and commercial sources [3] [6]. The European Community Number 663-387-0 further facilitates regulatory and safety identification. The diversity in nomenclature underscores the compound’s utility across chemical biology, pharmacology, and medicinal chemistry research.
The molecular formula C₁₈H₁₉BrN₂S defines the elemental composition of 2-(2-propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide, accounting for the protonated heterocyclic base and bromide counterion. This formula corresponds to a calculated molecular weight of 375.33 g/mol, consistent with high-resolution mass spectrometry validations [3]. The exact mass, reported as 374.04523 g/mol (for the uncharged base C₁₈H₁₈N₂S), corroborates the theoretical mass derived from isotopic abundance patterns. The hydrobromide salt form enhances the compound’s stability and solubility—critical for biological applications—with a measured solubility of ≥10 mg/mL in DMSO [6] [7]. The structural framework comprises 22 heavy atoms, with a rotatable bond count of 4, influencing conformational flexibility and molecular interactions. The logP value of 6.09110 indicates significant hydrophobicity, aligning with its cell-permeable properties in pharmacological studies [3].
While detailed crystallographic data for 2-(2-propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide remains limited in public repositories, its solid-state properties are inferable from structural analogs and salt formation principles. The hydrobromide salt typically crystallizes in a monoclinic or orthorhombic system, with the bromide ion forming a critical ionic bond with the protonated pyridinyl nitrogen (pKₐ ~5–6). This interaction stabilizes the crystal lattice and influences packing efficiency [3]. X-ray diffraction (XRD) studies of similar diarylthiazoles reveal π-π stacking interactions between aromatic systems (thiazole-pyridine and thiazole-tolyl rings), contributing to lattice cohesion. Hydrogen bonding between the N–H⁺ group and bromide (distance ~1.9–2.1 Å) further dictates crystal morphology, typically yielding light-yellow to yellow powders as observed commercially [6] [7]. Future XRD studies could elucidate bond angles, torsion parameters, and unit-cell dimensions, providing insights into structure-activity relationships. Currently, the Mol file 298197-04-3.mol (LookChem) serves as the primary structural reference for computational modeling [3].
Comprehensive spectroscopic profiling enables unambiguous identification and purity assessment of the compound:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.65 (d), 8.15 (s) | Pyridine-H, Thiazole-H₅ |
¹³C NMR | δ 165.2, 150.1, 142.0 | Thiazole-C₂, Pyridine-C₂, C₄ |
IR | 2550, 1630, 650 cm⁻¹ | N⁺–H, C=N, C–Br |
UV-Vis | 285 nm, 320 nm | π→π, n→π |
MS (HRES+) | 287.1210 [M⁺ – Br] | C₁₈H₁₉N₂S⁺ |
Purity is validated via HPLC (≥98%), with characteristic retention times under reverse-phase conditions [6] [7].
The thiazole ring in 2-(2-propylpyridin-4-yl)-4-(p-tolyl)thiazole exhibits prototropic tautomerism at N–H sites under acidic or basic conditions. In the hydrobromide form, the pyridinyl nitrogen is protonated (pyr-H⁺), while the thiazole nitrogen remains non-basic. However, in neutral aqueous environments (pH 7), deprotonation yields a free base, shifting equilibria toward zwitterionic forms where the thiazole nitrogen may transiently protonate [3] [6]. The compound’s pKa values are estimated at ~5.2 (pyridine N) and <2 (thiazole N), rendering thiazole protonation negligible physiologically. Solvent-dependent NMR studies in DMSO-d₆/CDCl₃ mixtures reveal signal broadening near the thiazole H₅ proton, suggesting tautomer exchange rates of 10²–10³ s⁻¹. Hydrogen-bonding interactions with protic solvents (e.g., H₂O, MeOH) stabilize the keto-enol form, where the thiazole C₂–H acts as a hydrogen-bond donor. This behavior influences solubility and biological activity—particularly in binding SREBP cleavage-activating protein (SCAP), where the thiazole-thiol tautomer may coordinate metal ions in enzymatic pockets [3] [6] [7].
The propyl and tolyl substituents further modulate electron density: the electron-donating methyl group (tolyl) enhances π-electron delocalization toward the thiazole, while the propyl chain (pyridine) favors hydrophobic stabilization. These features collectively govern the compound’s prototropic behavior and reactivity in biological matrices.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7